Cas no 26473-49-4 (3-sulfanylbutanoic acid)

3-sulfanylbutanoic acid 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 3-mercapto-
- 3-sulfanylbutanoic acid
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計算された属性
- せいみつぶんしりょう: 120.02454
じっけんとくせい
- PSA: 37.3
3-sulfanylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146594-0.25g |
3-sulfanylbutanoic acid |
26473-49-4 | 95% | 0.25g |
$178.0 | 2023-06-06 | |
Enamine | EN300-146594-0.1g |
3-sulfanylbutanoic acid |
26473-49-4 | 95% | 0.1g |
$124.0 | 2023-06-06 | |
TRC | B536575-50mg |
3-sulfanylbutanoic acid |
26473-49-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
TRC | B536575-250mg |
3-sulfanylbutanoic acid |
26473-49-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-146594-10000mg |
3-sulfanylbutanoic acid |
26473-49-4 | 95.0% | 10000mg |
$1900.0 | 2023-09-29 | |
Enamine | EN300-146594-5000mg |
3-sulfanylbutanoic acid |
26473-49-4 | 95.0% | 5000mg |
$1280.0 | 2023-09-29 | |
Enamine | EN300-146594-250mg |
3-sulfanylbutanoic acid |
26473-49-4 | 95.0% | 250mg |
$178.0 | 2023-09-29 | |
1PlusChem | 1P002TTH-100g |
Butanoic acid, 3-mercapto- |
26473-49-4 | 98%;RG | 100g |
$142.00 | 2024-05-08 | |
Aaron | AR002U1T-5g |
BUTANOIC ACID, 3-MERCAPTO- |
26473-49-4 | 98% | 5g |
$12.00 | 2025-02-13 | |
Enamine | EN300-146594-2.5g |
3-sulfanylbutanoic acid |
26473-49-4 | 95% | 2.5g |
$867.0 | 2023-06-06 |
3-sulfanylbutanoic acid 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
3-sulfanylbutanoic acidに関する追加情報
Introduction to 3-sulfanylbutanoic acid (CAS No: 26473-49-4)
3-sulfanylbutanoic acid, with the chemical formula C₄H₉NO₂S, is a sulfur-containing organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its unique CAS number 26473-49-4, exhibits a distinctive structural feature due to the presence of a sulfanyl (-SH) group attached to a butanoic acid backbone. Such structural characteristics make it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
The chemical properties of 3-sulfanylbutanoic acid are influenced by its sulfanyl and carboxylic acid functional groups. The sulfanyl group imparts reactivity typical of thiols, while the carboxylic acid moiety allows for further derivatization, such as esterification or amidation. These properties make it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
In recent years, 3-sulfanylbutanoic acid has been studied for its potential biological activities. Research has indicated that this compound may exhibit antimicrobial properties, making it a promising candidate for developing new antimicrobial agents. The sulfanyl group is known to interact with biological targets in various ways, often through redox reactions or coordination with metal ions, which could contribute to its antimicrobial efficacy.
Moreover, the carboxylic acid group in 3-sulfanylbutanoic acid can be utilized to form salts or esters, which can enhance solubility and bioavailability. This characteristic is particularly relevant in pharmaceutical applications where drug delivery systems require precise control over solubility and stability. For instance, derivatives of 3-sulfanylbutanoic acid have been explored as prodrugs or co-formulations to improve the pharmacokinetic profiles of other therapeutic agents.
Recent advancements in computational chemistry have also highlighted the potential of 3-sulfanylbutanoic acid as a scaffold for drug discovery. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions suggest that derivatives of 3-sulfanylbutanoic acid may have therapeutic potential in treating inflammatory diseases or other disorders associated with these pathways.
The synthesis of 3-sulfanylbutanoic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the thiolation of butanoic acid derivatives followed by oxidation or reduction steps to introduce the sulfanyl group at the desired position. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making 3-sulfanylbutanoic acid more accessible for research and industrial applications.
In conclusion, 3-sulfanylbutanoic acid (CAS No: 26473-49-4) is a versatile compound with significant potential in pharmaceutical and biochemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with biological activity. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.
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